molecular formula C9H10O B053735 Cinnamyl alcohol CAS No. 4407-36-7

Cinnamyl alcohol

Cat. No. B053735
Key on ui cas rn: 4407-36-7
M. Wt: 134.17 g/mol
InChI Key: OOCCDEMITAIZTP-QPJJXVBHSA-N
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Patent
US05874511

Procedure details

α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene] and α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene] (Formula II, R1 =(tert-butyldimethylsilyloxymethyl)phenyl, R2 =benzyl). (Hydroxymethyl)styrene was prepared from (chloromethyl)styrene (a 2:3 mixture of para and meta isomers) by a sequence described in Polymer, 1973, 14, 330. It was treated with tert-butyldimethylsilyl chloride following the general directions found in Journal of the American Chemical Society, 1972, 94, 6190. Method C was used to convert the 25 resulting compound to the required alkoxystyrene: 1H NMR (CCl4) δ 0.70 (6H, s), 0.94 (9H, s), 4.17 (1H, d, J 2.4 Hz), 4.63 (3H, broadened s), 4.83 (2H, s), 7.0-7.6 (9H, m); MS (CH4) 355 (MH+, 4%), 91 (100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(O[C:9]([C:11]1[CH:16]=[CH:15][C:14](CO[Si](C(C)(C)C)(C)C)=[CH:13][CH:12]=1)=[CH2:10])C1C=CC=CC=1.[CH2:26]([O:33]C(C1C=CC=C(CO[Si](C(C)(C)C)(C)C)C=1)=C)C1C=CC=CC=1.ClCC=CC1C=CC=CC=1.[Si](Cl)(C(C)(C)C)(C)C.C>>[OH:33][CH2:26][CH:10]=[CH:9][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=CC1=CC=CC=C1
Step Two
Name
α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C
Step Three
Name
α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C
Step Four
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Six
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Eight
Name
91
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a 2:3 mixture of para and meta isomers) by a sequence

Outcomes

Product
Name
Type
product
Smiles
OCC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874511

Procedure details

α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene] and α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene] (Formula II, R1 =(tert-butyldimethylsilyloxymethyl)phenyl, R2 =benzyl). (Hydroxymethyl)styrene was prepared from (chloromethyl)styrene (a 2:3 mixture of para and meta isomers) by a sequence described in Polymer, 1973, 14, 330. It was treated with tert-butyldimethylsilyl chloride following the general directions found in Journal of the American Chemical Society, 1972, 94, 6190. Method C was used to convert the 25 resulting compound to the required alkoxystyrene: 1H NMR (CCl4) δ 0.70 (6H, s), 0.94 (9H, s), 4.17 (1H, d, J 2.4 Hz), 4.63 (3H, broadened s), 4.83 (2H, s), 7.0-7.6 (9H, m); MS (CH4) 355 (MH+, 4%), 91 (100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(O[C:9]([C:11]1[CH:16]=[CH:15][C:14](CO[Si](C(C)(C)C)(C)C)=[CH:13][CH:12]=1)=[CH2:10])C1C=CC=CC=1.[CH2:26]([O:33]C(C1C=CC=C(CO[Si](C(C)(C)C)(C)C)C=1)=C)C1C=CC=CC=1.ClCC=CC1C=CC=CC=1.[Si](Cl)(C(C)(C)C)(C)C.C>>[OH:33][CH2:26][CH:10]=[CH:9][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=CC1=CC=CC=C1
Step Two
Name
α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C
Step Three
Name
α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C
Step Four
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Six
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Eight
Name
91
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a 2:3 mixture of para and meta isomers) by a sequence

Outcomes

Product
Name
Type
product
Smiles
OCC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874511

Procedure details

α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene] and α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene] (Formula II, R1 =(tert-butyldimethylsilyloxymethyl)phenyl, R2 =benzyl). (Hydroxymethyl)styrene was prepared from (chloromethyl)styrene (a 2:3 mixture of para and meta isomers) by a sequence described in Polymer, 1973, 14, 330. It was treated with tert-butyldimethylsilyl chloride following the general directions found in Journal of the American Chemical Society, 1972, 94, 6190. Method C was used to convert the 25 resulting compound to the required alkoxystyrene: 1H NMR (CCl4) δ 0.70 (6H, s), 0.94 (9H, s), 4.17 (1H, d, J 2.4 Hz), 4.63 (3H, broadened s), 4.83 (2H, s), 7.0-7.6 (9H, m); MS (CH4) 355 (MH+, 4%), 91 (100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(O[C:9]([C:11]1[CH:16]=[CH:15][C:14](CO[Si](C(C)(C)C)(C)C)=[CH:13][CH:12]=1)=[CH2:10])C1C=CC=CC=1.[CH2:26]([O:33]C(C1C=CC=C(CO[Si](C(C)(C)C)(C)C)C=1)=C)C1C=CC=CC=1.ClCC=CC1C=CC=CC=1.[Si](Cl)(C(C)(C)C)(C)C.C>>[OH:33][CH2:26][CH:10]=[CH:9][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=CC1=CC=CC=C1
Step Two
Name
α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C
Step Three
Name
α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene]
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C
Step Four
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=C)C1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Six
Name
alkoxystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Eight
Name
91
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a 2:3 mixture of para and meta isomers) by a sequence

Outcomes

Product
Name
Type
product
Smiles
OCC=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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